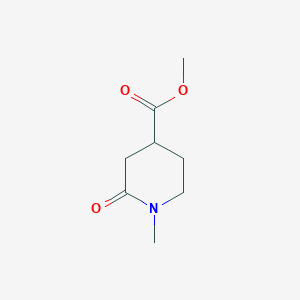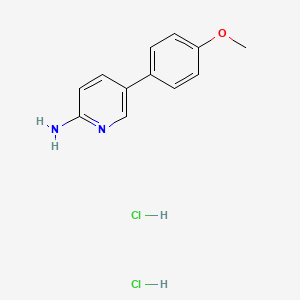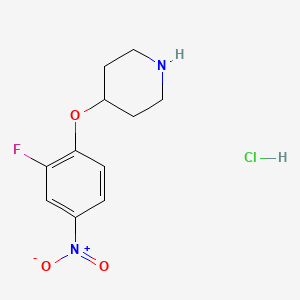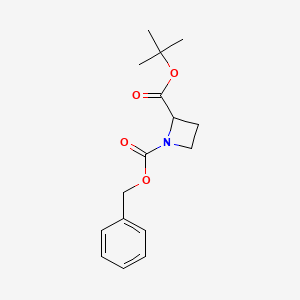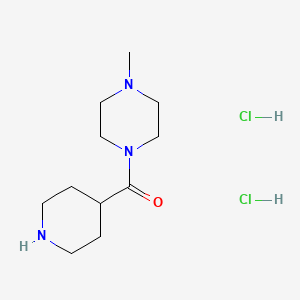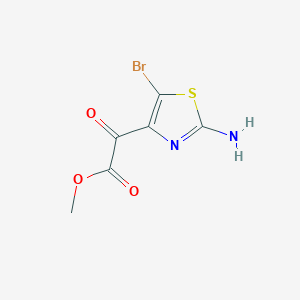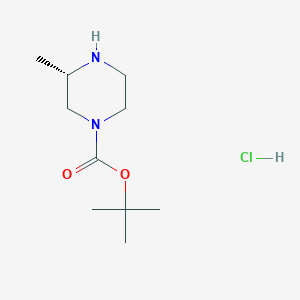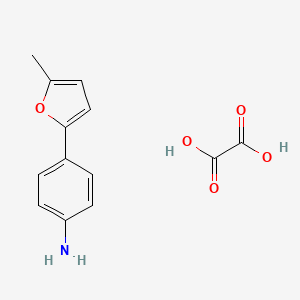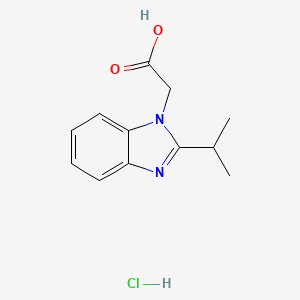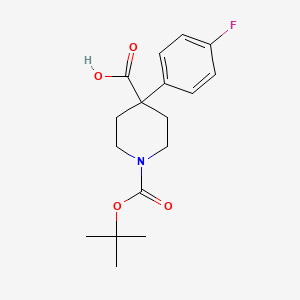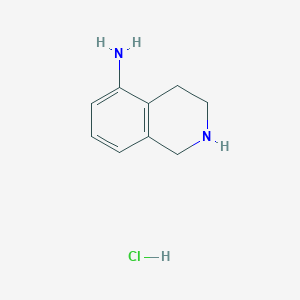![molecular formula C23H33NO2 B1389116 3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline CAS No. 1040685-94-6](/img/structure/B1389116.png)
3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline
Overview
Description
3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline is a chemical compound that is widely used in the scientific research community. It is an aniline derivative that is derived from the reaction of sec-butyl alcohol with 4-hexyloxybenzyl chloride. The compound has a molecular weight of 305.44 g/mol and a melting point of 130-132 °C. This compound has been used in many scientific research applications, including the synthesis of novel compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action.
Scientific Research Applications
3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline has a wide range of applications in the scientific research community. It is commonly used as a starting material in the synthesis of novel compounds, such as heterocyclic compounds and polymers. It is also used in the study of biochemical and physiological effects, as well as in the investigation of the mechanism of action of various compounds. Furthermore, this compound is used in the synthesis of drugs, such as anti-cancer agents, and in the synthesis of materials for use in medical devices.
Mechanism Of Action
The mechanism of action of 3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline is not yet fully understood. It is believed that the compound acts as an inhibitor of enzymes involved in metabolic pathways, as well as in the regulation of gene expression. Furthermore, the compound has been shown to interact with receptors on the cell surface and to modulate the activity of certain proteins.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline have been studied in various organisms, including bacteria, yeast, and mammals. Studies have shown that the compound can modulate the expression of certain genes, as well as the activity of certain proteins. Furthermore, the compound has been shown to inhibit the growth of certain bacteria and to reduce inflammation in mammals.
Advantages And Limitations For Lab Experiments
The use of 3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline in laboratory experiments has several advantages. The compound is relatively inexpensive and is easy to synthesize. Furthermore, the compound is relatively stable and can be stored for extended periods of time. However, the compound is also toxic, and care must be taken to ensure that it is handled and stored safely.
Future Directions
There are several potential future directions for the study of 3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline. These include further investigation into the compound’s mechanism of action, the study of its effects on various organisms, and the development of new applications for the compound. Additionally, further research into the compound’s toxicity and its potential for use in drug development is also warranted.
properties
IUPAC Name |
3-butan-2-yloxy-N-[(4-hexoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2/c1-4-6-7-8-16-25-22-14-12-20(13-15-22)18-24-21-10-9-11-23(17-21)26-19(3)5-2/h9-15,17,19,24H,4-8,16,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBFIJWPEFIZDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



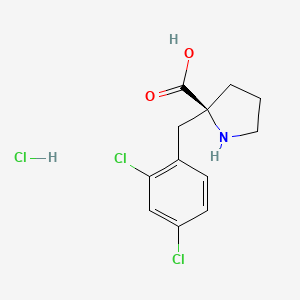
![3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1389035.png)
